molecular formula C13H15FN2 B12822815 (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B12822815
M. Wt: 218.27 g/mol
InChI Key: KKENKFHPJRDRLB-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with a suitable pyrrole derivative. One common method involves the use of a pyrroloiminoquinone derivative, which reacts with 4-fluorobenzylamine in methanol to generate the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The compound can inhibit or activate these targets, resulting in various biological effects .

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the pyrrole ring.

    2,5-Dimethylpyrrole: Contains the pyrrole ring with methyl substitutions but lacks the fluorophenyl group.

Uniqueness: (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine

InChI

InChI=1S/C13H15FN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,8,15H2,1-2H3

InChI Key

KKENKFHPJRDRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CN

Origin of Product

United States

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